An In-depth Technical Guide to (R,S)-N-Nitroso Anabasine-d4: Chemical Properties, Synthesis, and Analysis
An In-depth Technical Guide to (R,S)-N-Nitroso Anabasine-d4: Chemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R,S)-N-Nitroso anabasine-d4. This deuterated isotopologue of N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), is a critical tool in metabolism, toxicology, and pharmacokinetic studies. Its primary application lies in its use as an internal standard for the accurate quantification of NAB in various matrices.
Core Chemical Properties
(R,S)-N-Nitroso anabasine-d4 is a stable, isotopically labeled compound that is structurally identical to its non-deuterated counterpart, with the exception of four deuterium (B1214612) atoms incorporated into the pyridine (B92270) ring. This mass difference allows for its differentiation in mass spectrometry-based analytical methods.
| Property | Value | References |
| Chemical Name | (R,S)-5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4 | [1][2] |
| Synonyms | NAB-d4; 2,3,4,6-Tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine | [1][2] |
| CAS Number | 1020719-68-9 | [1][3][4] |
| Molecular Formula | C₁₀H₉D₄N₃O | [1][2] |
| Molecular Weight | 195.25 g/mol | [1][3][4] |
| Appearance | Not specified, typically a solid or oil | |
| Purity | ≥98% | [4] |
| Storage | 2-8°C | [4] |
Synthesis Protocol
The synthesis would logically proceed in two key stages:
-
Synthesis of (R,S)-Anabasine-d4: This precursor would be synthesized from commercially available deuterated pyridine derivatives.
-
Nitrosation of (R,S)-Anabasine-d4: The deuterated anabasine would then be subjected to nitrosation to introduce the nitroso group.
A plausible, though not explicitly documented, workflow is presented below.
Experimental Protocols: Analysis of Tobacco-Specific Nitrosamines
(R,S)-N-Nitroso anabasine-d4 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of NAB in various samples, including tobacco products, mainstream smoke, and biological matrices.[5][6][7]
Sample Preparation from Tobacco Products
This protocol is adapted from established methods for the analysis of TSNAs in smokeless tobacco.[7]
-
Homogenization: A representative sample of the tobacco product (e.g., 1 gram) is accurately weighed.
-
Internal Standard Spiking: A known amount of (R,S)-N-Nitroso anabasine-d4 solution is added to the sample.
-
Extraction: An appropriate extraction solvent, such as a buffered aqueous solution (e.g., 100 mM ammonium (B1175870) acetate), is added to the sample.
-
Agitation: The mixture is agitated for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the analytes.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid material, and the supernatant is filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.
-
Analysis: The filtered extract is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS methodology for the analysis of TSNAs.[5]
| Parameter | Typical Conditions |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or acetonitrile (B52724) with 0.1% formic acid |
| Gradient | A gradient elution is typically used to separate the TSNAs. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for NAB and its Deuterated Standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Nitroso anabasine (NAB) | 192.1 | 162.1 |
| (R,S)-N-Nitroso anabasine-d4 | 196.1 | 166.1 |
Metabolic Pathways and Interactions
N-Nitroso anabasine is metabolized by cytochrome P450 (CYP) enzymes.[8] Of particular interest is its interaction with the metabolism of other TSNAs, such as N'-nitrosonornicotine (NNN). Studies have shown that NAB can act as a competitive inhibitor of the metabolic activation of NNN by CYP2A13, a key enzyme in the bioactivation of several tobacco-specific carcinogens.[8] This inhibitory action can have implications for the overall carcinogenic potential of tobacco products.
Conclusion
(R,S)-N-Nitroso anabasine-d4 is an indispensable tool for researchers in the fields of tobacco product analysis, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of analytical data for its carcinogenic, non-deuterated counterpart. A thorough understanding of its chemical properties, a plausible synthetic route, and its application in validated analytical methods, as outlined in this guide, is crucial for its effective use in scientific research. Furthermore, the elucidation of its metabolic interactions provides valuable insights into the complex interplay of tobacco-specific nitrosamines in biological systems.
References
- 1. scbt.com [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. (R,S)-N-Nitroso Anabasine-d4 | LGC Standards [lgcstandards.com]
- 4. (R,S)-N-Nitroso Anabasine-d4 | 1020719-68-9 [sigmaaldrich.com]
- 5. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]
- 6. Determination of Tobacco-Specific Nitrosamines in Mainstream Smoke by LC-MS/MS | CORESTA [coresta.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
